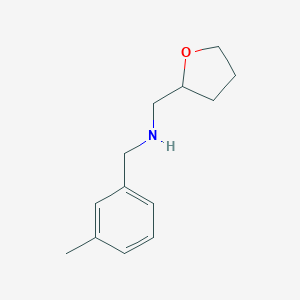

(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methylbenzyl” is a component of various organic compounds and is derived from toluene, a common solvent . “Tetrahydrofuran” (THF) is a heterocyclic compound, which is primarily used as a precursor to polymers .

Molecular Structure Analysis

The molecular structure of a compound like “(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” would likely involve a benzene ring (from the 3-Methylbenzyl component) and a five-membered ring containing oxygen (from the tetrahydrofuran component) .

Chemical Reactions Analysis

The chemical reactions involving compounds with “3-Methylbenzyl” and “tetrahydrofuran” components can be quite diverse, depending on the specific conditions and reagents involved .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” would depend on the specific arrangement of these components within the molecule. For example, “3-Methylbenzyl chloride” has a boiling point of 195-196 °C and a density of 1.064 g/mL at 25 °C .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis and Brine Shrimp Lethality Test : This research synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and tested their biological activity using a brine shrimp lethality test. Some compounds, including 4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenol, showed potential toxicity, indicating possible bioactivity worth further investigation (Rudyanto et al., 2014).

Catalytic and Chemical Synthesis Applications

Catalytic Synthesis of Medicinal Compounds : A study described the synthesis of S-(-)-1-[U-ring-14C]phenylethylamine, used in synthesizing [14C] CI-1021, a potential antiemetic agent. This highlights its application in creating labeled compounds for medical use (Zhang, 2000).

Conversion into Oxazinone and Pyrimidinone Derivatives : The transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives was studied. This conversion involves various chemical processes and indicates the compound's potential in synthesizing heterocyclic compounds (Hashem et al., 2017).

Synthesis of Amino Acids and Amines

- Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : A novel synthesis method for furan-2-yl amines and amino acids was reported. This process involves oxazaborolidine-catalyzed reduction, illustrating the compound's role in creating chiral amines and amino acids (Demir et al., 2003).

Organometallic Chemistry and Catalysis

Palladacycles Synthesis and Catalysis : The study involved synthesizing palladacycles with an indole core and their application as catalysts in chemical reactions. This highlights the compound's role in complex chemical synthesis and catalysis (Singh et al., 2017).

Ring-Opening Catalysis : Research on the ring-opening of furan catalyzed by iodine to synthesize benzoquinoline derivatives shows its potential in organic synthesis (Chen et al., 2013).

Copper-Catalyzed C–S Coupling : A method for synthesizing benzylic thioethers and sulfones via a copper-catalyzed C–S coupling reaction was developed. This process underlines the role of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in creating complex organic molecules (Jiang et al., 2018).

Heterocyclic Chemistry

- Synthesis of Pyrroles and Pyridines : The compound's application in synthesizing pyrroles and pyridines through various chemical processes was studied, indicating its utility in creating diverse heterocyclic structures (Friedrich et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . This suggests that the compound might interact with its targets through a nucleophilic substitution mechanism, where the compound could donate or accept electrons to form a bond with its target. This could result in changes to the target’s structure or function.

Biochemical Pathways

Compounds with similar structures have been found to be involved in reactions at the benzylic position . This suggests that the compound might affect pathways involving benzylic carbocations or radicals. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies could provide a starting point for understanding the potential ADME properties of N-(3-Methylbenzyl)-1-(tetrahydrofuran-2-yl)methanamine.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound could inhibit the growth of certain bacteria or fungi. The specific effects would depend on the compound’s targets and mode of action.

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDHTNFZZGECOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387697 |

Source

|

| Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356530-65-9 |

Source

|

| Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)

![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)

![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)